molecular formula C7H13N B8795262 4,5-dimethyl-1,2,3,6-tetrahydropyridine

4,5-dimethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8795262
M. Wt: 111.18 g/mol
InChI Key: VRKGEWIQYFKDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms The presence of two methyl groups at the 3 and 4 positions of the ring distinguishes this compound from other tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The partial reduction of pyridinium salts is often preferred due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the methyl groups in the ring.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur at the nitrogen atom or the methyl groups. Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

4,5-dimethyl-1,2,3,6-tetrahydropyridine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the nitrogen atom and methyl groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

4,5-dimethyl-1,2,3,6-tetrahydropyridine can be compared with other tetrahydropyridines, such as:

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

These compounds differ in the position of the double bond and the presence of substituents. The unique feature of this compound is the presence of two methyl groups at the 3 and 4 positions, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

4,5-dimethyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H13N/c1-6-3-4-8-5-7(6)2/h8H,3-5H2,1-2H3

InChI Key

VRKGEWIQYFKDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C

Origin of Product

United States

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